molecular formula C25H30O5 B1231106 Vismione D

Vismione D

Cat. No.: B1231106
M. Wt: 410.5 g/mol
InChI Key: KZPCPZBBGCTGCN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vismione D is a bioactive anthraquinone-derived compound primarily isolated from Vismia guianensis, a plant native to South America. It has garnered attention for its potent antifungal and antiparasitic properties, as well as its unique structural features. Studies highlight its role as a competitive inhibitor of fungal cytochrome P450 enzymes (e.g., CaCYP51) and sirtuins in protozoan parasites, with molecular docking analyses revealing superior binding affinity compared to reference drugs like posaconazole and fluconazole . Its fluorescence properties (emission at 534 nm) further distinguish it from structurally related anthranoids .

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C25H30O5/c1-15(2)6-5-7-16(3)8-9-30-19-11-17-10-18-13-25(4,29)14-21(27)23(18)24(28)22(17)20(26)12-19/h6,8,10-12,26,28-29H,5,7,9,13-14H2,1-4H3/b16-8+

InChI Key

KZPCPZBBGCTGCN-LZYBPNLTSA-N

SMILES

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=C2C(=C1)C=C3CC(CC(=O)C3=C2O)(C)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Vismione D with Similar Compounds

Antifungal Activity Against Candida spp.

This compound exhibits exceptional inhibition of CaCYP51, a key enzyme in fungal ergosterol biosynthesis. Its binding free energy (∆Gbind = -10.96 kcal/mol) and inhibition constant (Ki = 0.009 µM) surpass those of posaconazole (∆Gbind = -10.96 kcal/mol; Ki = 0.009 µM) and fluconazole (∆Gbind = -7.12 kcal/mol; Ki = 6.4 µM). This is attributed to hydrogen bonds with Tyr-118, Ser-378, and Met-508, hydrophobic interactions with the heme group, and a linear spatial conformation that enhances ligand-receptor stability .

Table 1: Comparative Antifungal Activity Against CaCYP51

Compound ∆Gbind (kcal/mol) Ki (µM) Key Interactions
This compound -10.96 0.009 Tyr-118, Ser-378, Met-508, heme
Posaconazole -10.96 0.009 Similar residues, weaker heme interaction
Fluconazole -7.12 6.4 Limited hydrophobic contacts
Anthraquinone -9.45 0.12 Partial overlap with this compound
Anti-Parasitic Activity Against Trypanosoma cruzi

cruzi sirtuins (TcSIR2rp1 and TcSIR2rp3), which are NAD+-dependent deacetylases critical for parasite survival. It competes with NAD+ for binding, with a PLP docking score comparable to selective sirtuin inhibitors like AGK2. However, its total interaction energy (-155.87 kcal/mol) for trypanothione reductase (TR) is less favorable than aculeatin D (-178.63 kcal/mol) and 8-hydroxyheptadeca-1-ene-4,6-diyn-3-yl acetate (-197.78 kcal/mol), suggesting moderate efficacy in this context .

Table 2: Anti-Parasitic Docking Scores

Compound Target Enzyme Total Interaction Energy (kcal/mol)
This compound TcSIR2rp1 -155.87
Aculeatin D TcSIR2rp1 -178.63
8-Hydroxyheptadeca-... TR -197.78
FAD (reference ligand) TR -351.32
Cytotoxic Effects Compared to Vismione E

Structural differences, such as hydroxyl group positioning, may explain divergent bioactivities.

Structural and Functional Insights

  • Fluorescence Properties: Acetyl this compound emits green fluorescence (λEm = 534 nm), a trait rare among anthranoids. This property aids in tracking its cellular uptake and distribution, unlike non-fluorescent analogs like anthraquinone or catechin .
  • ADMET Profile: this compound complies with Lipinski’s rules (molecular weight <500, logP <5), showing high gut absorption and low toxicity, making it a viable oral drug candidate.

Q & A

Q. What steps ensure ethical compliance in studies involving this compound isolation from endangered plant species?

  • Methodological Answer : Obtain permits for sustainable harvesting and adhere to the Nagoya Protocol. Use synthetic biology approaches (e.g., heterologous expression) as alternatives to wild harvesting. Collaborate with local communities for ethical sourcing .

Q. How can open-science practices enhance the reliability of this compound research?

  • Methodological Answer : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Publish negative results to reduce publication bias. Use electronic lab notebooks for transparent protocol documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vismione D
Reactant of Route 2
Vismione D

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